3-Chloro-2-fluorobenzoyl fluoride
Overview
Description
3-Chloro-2-fluorobenzoyl fluoride: is an organic compound with the molecular formula C7H3ClF2O. It is a fluorinated benzoyl halide that has gained attention in various fields due to its unique physical and chemical properties, such as high reactivity, stability, and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-fluorobenzoyl fluoride typically involves the fluorination of 2,3-dichlorobenzoyl chloride. The process includes a fluorine substitution reaction with a fluorination reagent in an organic solvent under the presence of a phase-transfer catalyst. The reaction solution is then concentrated and hydrolyzed under alkaline conditions to yield the desired product .
Industrial Production Methods: For industrial production, the method involves using 2,3-dichlorobenzoyl chloride as the starting material. The reaction conditions are optimized to ensure high selectivity and yield. The process is designed to be cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine and chlorine atoms.
Hydrolysis: The compound can be hydrolyzed to form 3-chloro-2-fluorobenzoic acid.
Common Reagents and Conditions:
Fluorination Reagents: Used in the initial preparation of the compound.
Phase-Transfer Catalysts: Facilitate the fluorine substitution reaction.
Alkaline Conditions: Required for the hydrolysis step.
Major Products Formed:
3-Chloro-2-fluorobenzoic Acid: Formed through hydrolysis of this compound.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluorobenzoyl fluoride is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in organic synthesis and material science.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties allow for the modification of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzoyl fluoride involves its reactivity with nucleophiles due to the presence of the electron-withdrawing fluorine and chlorine atoms. This makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
3-Chloro-2-fluorobenzoyl chloride: Similar in structure but with a chloride group instead of a fluoride group.
2-Fluorobenzoyl chloride: Lacks the chlorine atom present in 3-Chloro-2-fluorobenzoyl fluoride.
3,5-Difluorobenzoyl chloride: Contains two fluorine atoms instead of one.
Uniqueness: this compound is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-chloro-2-fluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUIKNREWJQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600601 | |
Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-74-0 | |
Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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